PDHK1 Inhibitory Motif: A Synthetically Tractable Lead
The compound's core structure is the key active motif for a class of patented PDHK1 inhibitors. The unfunctionalized core, 5-(4-chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine, serves as a direct synthetic precursor. While the final drug-like molecules from patent WO2011006567 demonstrate nanomolar PDHK1 inhibitory activity, this compound itself is a critical intermediate. Its activity is inferred from the class, but its value for procurement lies in its documented ability to yield potent inhibitors upon derivatization, unlike other regioisomeric aminopyridine intermediates [1].
| Evidence Dimension | PDHK1 Inhibitor Class Derivatization Potential |
|---|---|
| Target Compound Data | Core scaffold for compounds in patent WO2011006567 with IC50 values in the nanomolar range (exact values not provided for this specific precursor). |
| Comparator Or Baseline | Other benzimidazole regioisomers (e.g., 2-(pyridin-2-yl)-1H-benzo[d]imidazole) which lack corresponding PDHK1 inhibitor patent data. |
| Quantified Difference | Qualitative: Specific structural match to patented PDHK1 inhibitors; comparator lacks this match. |
| Conditions | Patent analysis; structure-activity relationship (SAR) inferred from WO2011006567 and PMID25684022 |
Why This Matters
For labs focused on PDHK1 target validation, procuring this precise core motif is essential for synthesizing active leads, as generic benzimidazole precursors have not been shown to yield similar potency.
- [1] Merck Patent GmbH. (2011). Aminopyridine derivatives for the treatment of tumors and inflammatory diseases. WO Patent 2011006567A1. View Source
